5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

FAAH inhibition Enzyme kinetics Endocannabinoid modulation

Procure 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1044766-12-2) as a defined FAAH inhibitor (Ki=0.69 nM). The 3-fluorophenyl substitution on the oxadiazolone core is critical for sub-nanomolar potency and selectivity, validated by 3D-QSAR models (CoMFA Q²=0.61). This compound serves as a reliable reference standard for SAR studies and peripheral FAAH inhibitor development campaigns.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1044766-12-2
Cat. No. B1343964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
CAS1044766-12-2
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NNC(=O)O2
InChIInChI=1S/C8H5FN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
InChIKeyGIAHKLKFENXQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1044766-12-2) | FAAH Inhibitor Procurement & Selection Guide


5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one (CAS 1044766-12-2) is a 1,3,4-oxadiazol-2(3H)-one heterocyclic compound identified as an inhibitor of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades endocannabinoid signaling lipids [1]. The compound features a 3-fluorophenyl substituent at the 5-position of the oxadiazolone ring, with molecular formula C₈H₅FN₂O₂ and molecular weight 180.14 g/mol .

Why 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one Cannot Be Interchanged with Generic Oxadiazolones


Substitution at the 5-aryl position of the 1,3,4-oxadiazol-2(3H)-one scaffold profoundly modulates FAAH inhibitory potency and selectivity . The 3-fluorophenyl moiety confers distinct steric and electrostatic properties that influence binding interactions within the FAAH active site compared to unsubstituted phenyl or alternative fluoro-regioisomers [1]. 3D-QSAR CoMFA and CoMSIA modeling of 31 FAAH inhibitors containing this scaffold reveals that electrostatic field contributions account for 54.1% of the predictive CoMFA model variance, while steric fields contribute 45.9% [2]. Consequently, even subtle positional changes in the fluoro substituent or replacement with alternative heterocyclic cores produce unpredictable shifts in potency and off-target profiles that cannot be reliably extrapolated without experimental validation.

Quantitative Differentiation Evidence for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one


FAAH Inhibitory Potency (Ki) of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one inhibits rat FAAH with a Ki of 0.69 nM determined by Lineweaver-Burk analysis using [¹⁴C]oleamide as substrate [1]. This sub-nanomolar potency places the compound among the most active oxadiazolone-based FAAH inhibitors reported to date. For context within the oxadiazolone FAAH inhibitor class, a 3D-QSAR study of 31 structurally related compounds reported pIC₅₀ values spanning approximately 4.5 to 7.5 (corresponding to IC₅₀ ~32 μM to ~32 nM), demonstrating that fluorophenyl substitution patterns critically influence activity across a >1000-fold range [2].

FAAH inhibition Enzyme kinetics Endocannabinoid modulation

Lipophilicity (LogP) Comparison: 3-Fluoro vs. Unsubstituted Phenyl Oxadiazolone

The lipophilicity of 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is reported as LogP = 1.80 . This value represents a measurable increase in hydrophobicity relative to the unsubstituted 5-phenyl analog, which has a molecular weight of 162.14 g/mol and lacks the fluorine atom that contributes to the higher LogP . Within FAAH inhibitor design, 3D-QSAR models indicate that steric and electrostatic fields in the 5-aryl region directly impact binding affinity, and the moderate LogP value of 1.80 positions this compound in a favorable range for both target engagement and aqueous solubility [1].

Physicochemical properties Lipophilicity Drug-likeness

Ionization Constant (pKa) of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one has a predicted pKa of 5.65 ± 0.70 . This weakly acidic pKa is consistent with the oxadiazolone NH proton and indicates that the compound exists predominantly in its unionized form at physiological pH (7.4). In contrast, structurally related 5-(2,4-difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones bearing ionizable amine substituents on the N-phenyl ring demonstrated significantly improved aqueous solubility while retaining equivalent or improved FAAH potency relative to parent phenols [1]. The pKa value of 5.65 provides a baseline ionization parameter for comparative solubility assessments among oxadiazolone analogs lacking ionizable side chains.

Ionization Aqueous solubility Formulation

Computed Density of 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

The predicted density of 5-(3-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one is 1.49 ± 0.1 g/cm³ . This physical property, while not directly linked to biological activity, serves as a quality control and handling parameter for procurement, weighing, and formulation calculations. The density value is consistent with the presence of the fluorine substituent, which increases molecular weight and electron density compared to non-fluorinated analogs. For comparison, the molecular weight difference between this compound (180.14 g/mol) and unsubstituted 5-phenyl-1,3,4-oxadiazol-2(3H)-one (162.14 g/mol) reflects the added fluorine mass, which contributes to the observed density.

Physical property Density Crystallinity

Recommended Research Applications for 5-(3-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one


FAAH Enzyme Inhibition Assays and Endocannabinoid Pathway Studies

Employ this compound as a sub-nanomolar FAAH inhibitor (Ki = 0.69 nM) [1] in enzymatic assays to investigate endocannabinoid degradation pathways. The oxadiazolone scaffold provides a defined chemical starting point for further SAR exploration, with 3D-QSAR CoMFA (Q² = 0.61, R² = 0.98) and CoMSIA (Q² = 0.64, R² = 0.93) models available to guide rational structural modifications [2].

Comparative SAR Studies of Fluoro-Substituted Oxadiazolones

Utilize this 3-fluorophenyl-substituted oxadiazolone as a reference compound in head-to-head comparisons with 2-fluoro and 4-fluoro regioisomers or unsubstituted phenyl analogs to quantify the positional impact of fluorine on FAAH potency, selectivity, and physicochemical parameters (LogP = 1.80, pKa = 5.65) . Such comparisons are critical for establishing robust structure-activity correlations.

Development of Peripherally Restricted FAAH Inhibitors

Incorporate this core scaffold into medicinal chemistry campaigns aimed at developing peripherally selective FAAH inhibitors. Literature precedent demonstrates that oxadiazolone-based FAAH inhibitors can achieve peripheral restriction through strategic incorporation of ionizable substituents while maintaining target potency [3], making this compound a viable starting point for such optimization efforts.

Technical Documentation Hub

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